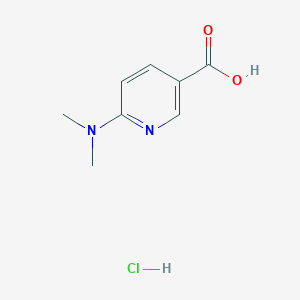

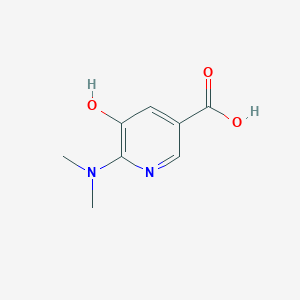

6-(Dimethylamino)nicotinic acid hydrochloride

Overview

Description

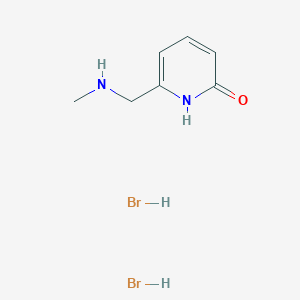

6-(Dimethylamino)nicotinic acid hydrochloride is a chemical compound with the empirical formula C9H13ClN2O2 and a molecular weight of 216.66 . It is a solid substance .

Molecular Structure Analysis

The SMILES string representation of 6-(Dimethylamino)nicotinic acid hydrochloride isCN(C)CC(N=C1)=CC=C1C(O)=O.Cl . The InChI key is VRCRPNMIGINMKF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-(Dimethylamino)nicotinic acid hydrochloride is a solid substance . It has an empirical formula of C9H13ClN2O2 and a molecular weight of 216.66 .Scientific Research Applications

Nicotinic Acid and Cardiovascular Health

Nicotinic acid is clinically the most potent treatment available for modifying lipid profiles, such as lowering LDL and VLDL cholesterol while raising HDL cholesterol. Its efficacy extends to reducing cardiovascular events and the progression of atherosclerosis. Advances in understanding its mechanisms, including the identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid, shed light on how it favorably alters the lipid profile and demonstrates nonlipid-mediated anti-inflammatory effects, potentially offering novel atheroprotective roles (Digby, Lee, & Choudhury, 2009).

Nicotinic Acid in Lipid Disorders Treatment

Nicotinic acid has been widely used for treating lipid disorders due to its capacity to lower VLDL and LDL levels while increasing HDL levels. It may reduce long-term mortality in patients with coronary artery disease and slow or reverse atherosclerosis progression. Despite the occurrence of frequent adverse reactions, its low cost and relative freedom from serious side effects have made it a preferred treatment option for many patients with hyperlipidemia (Figge, Figge, Souney, Mutnick, & Sacks, 1988).

Anticancer Potential of Nicotinic Acid Derivatives

Research has shown that derivatives of nicotinic acid have significant potential as anticancer agents. Nitrogen-containing heterocyclic compounds, like nicotinic acid derivatives, have displayed a wide variety of biological properties that are advantageous in the development of anticancer drugs. The synthesis and investigation of nicotinamide derivatives for their anticancer potential have been substantial, suggesting these compounds could lead to efficient anticancer therapies (Jain, Utreja, Kaur, & Jain, 2020).

Exploration of Nicotinic Acid Receptor Agonists

The identification of high-affinity nicotinic acid receptors has led to a deeper understanding of the pharmacological effects of nicotinic acid and the discovery of compounds potentially superior in efficacy yet devoid of nicotinic acid's adverse effects. Pharmaceutical companies have made significant strides in discovering and developing GPR109A agonists, indicating a promising avenue for therapeutic applications beyond traditional lipid modification, including treatments for cardiovascular diseases (Shen & Colletti, 2009).

Safety and Hazards

properties

IUPAC Name |

6-(dimethylamino)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTUVDWRYSARIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)nicotinic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)

![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)

![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)

![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)

![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)